molecular formula C₂₉H₅₆N₄O₄Si₃ B1140140 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine CAS No. 147212-86-0

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine

Cat. No.: B1140140
CAS No.: 147212-86-0
M. Wt: 609.04
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine is a complex organic compound that features a unique imidazo[4,5-c]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of ribofuranosyl groups with tert-butyldimethylsilyl (TBDMS) groups, followed by the formation of the imidazo[4,5-c]pyridine core through cyclization reactions. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine include:

4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine stands out due to its unique imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N4O4Si3/c1-27(2,3)38(10,11)34-18-21-23(36-39(12,13)28(4,5)6)24(37-40(14,15)29(7,8)9)26(35-21)33-19-32-22-20(33)16-17-31-25(22)30/h16-17,19,21,23-24,26H,18H2,1-15H3,(H2,30,31)/t21-,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGOMPJANKBXFD-IGGXFAESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N4O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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